molecular formula C7H5BrF3N B3277437 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine CAS No. 65996-09-0

2-Bromo-4-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B3277437
CAS No.: 65996-09-0
M. Wt: 240.02 g/mol
InChI Key: XGCSWVNSEVFLRA-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-3-(trifluoromethyl)pyridine (Molecular Formula: C7H5BrF3N) is a high-value halogenated pyridine derivative designed for advanced chemical synthesis and research applications. Its structure integrates a bromine atom and a trifluoromethyl group on a methylpyridine ring, making it a versatile and privileged building block in discovery chemistry. The trifluoromethyl group is a key motif in active agrochemical and pharmaceutical ingredients due to its strong electron-withdrawing properties, which can significantly influence a molecule's conformation, metabolic stability, and biomolecular affinity . The presence of both the bromine and methyl groups offers additional sites for selective functionalization, such as metal-catalyzed cross-couplings and further ring modifications, enabling researchers to efficiently construct complex molecular architectures. This compound is primarily used as a critical synthetic intermediate in the development of novel active ingredients. In the agrochemical industry, trifluoromethylpyridine (TFMP) derivatives are found in over 20 launched pesticides, including top-selling products like fluazinam and fluopyram . The unique physicochemical properties of the TFMP moiety contribute to enhanced biological activity, lower toxicity, and improved selectivity in crop protection agents . In pharmaceutical research, TFMP derivatives represent a key structural motif, with multiple market-approved drugs and candidates in clinical trials . The compound serves as a core scaffold for exploring biochemical mechanisms, studying enzyme-catalyzed reactions, and investigating signal transduction pathways . This compound is supplied For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-bromo-4-methyl-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c1-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCSWVNSEVFLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methyl-3-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the bromination of 4-methyl-3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Cross-Coupling Reactions: Biaryl or styryl derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Dehalogenated pyridines.

Scientific Research Applications

2-Bromo-4-methyl-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in electron transfer processes, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyridine derivatives below, focusing on substituent effects, synthetic utility, and applications.

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Applications/Reactivity Reference
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine C₇H₅BrF₃N 240.02 Br (2), -CF₃ (3), CH₃ (4) Agrochemical intermediates, Suzuki couplings
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 Br (2), CH₃ (3) Cross-coupling reactions, ligand synthesis
6-Amino-3-bromo-2-methylpyridine C₆H₇BrN₂ 187.05 Br (3), CH₃ (2), NH₂ (6) Pharmaceutical building blocks
2-Bromo-4-(trifluoromethyl)pyridine C₆H₃BrF₃N 225.99 Br (2), -CF₃ (4) Nucleophilic substitutions
4-(Bromomethyl)-2-chloro-3-fluoropyridine C₆H₄BrClFN 224.46 BrCH₂ (4), Cl (2), F (3) Alkylation reactions

Physicochemical Properties

  • Melting Points: 6-Amino-3-bromo-2-methylpyridine: 80–82°C . this compound: Estimated >100°C (based on higher molecular weight and fluorination).
  • Lipophilicity : The -CF₃ group increases logP values (~2.5) compared to 2-Bromo-3-methylpyridine (logP ~1.8) .

Research Findings and Case Studies

  • Synthetic Efficiency : A 2022 study demonstrated 85% yield in Suzuki couplings using the target compound, versus 70% for 2-Bromo-4-(trifluoromethyl)pyridine, attributed to the methyl group’s steric protection .
  • Toxicity Profile : The compound’s LD₅₀ in rats (450 mg/kg) is lower than 2-Bromo-3-methylpyridine (650 mg/kg), likely due to increased lipophilicity .

Biological Activity

2-Bromo-4-methyl-3-(trifluoromethyl)pyridine is a pyridine derivative with significant biological activity, particularly in medicinal chemistry. Its unique structure, featuring a bromine atom and a trifluoromethyl group, enhances its potential as a pharmaceutical agent. This article reviews the biological activities of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The IUPAC name for this compound is this compound. The presence of the trifluoromethyl group is known to influence the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Antimicrobial Properties

Research has shown that derivatives of pyridine, including this compound, exhibit antimicrobial properties. A study indicated that compounds with similar structures demonstrated effective inhibition against various bacterial strains, highlighting their potential as antibacterial agents .

Anticancer Activity

Several studies have explored the anticancer potential of pyridine derivatives. For instance, compounds containing the trifluoromethyl group have shown promising results in inhibiting cancer cell proliferation. In vitro assays revealed that such compounds can induce apoptosis in cancer cell lines, including breast and lung cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism
This compoundMDA-MB-231 (breast)10.0Apoptosis induction
Similar Pyridine DerivativeA549 (lung)15.0Microtubule destabilization

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to proteins involved in cellular signaling pathways, leading to inhibition of tumor growth and promotion of apoptosis .

Case Studies

  • Study on Anticancer Activity : A recent investigation into the cytotoxic effects of various pyridine derivatives showed that this compound significantly inhibited cell growth in MDA-MB-231 cells, showcasing its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyridine ring can enhance its efficacy against resistant strains .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via halogenation or cross-coupling reactions. For example:

  • Direct bromination of 4-methyl-3-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 80–100°C achieves moderate yields (40–60%) .
  • Palladium-catalyzed Suzuki-Miyaura coupling between 2-bromo-3-(trifluoromethyl)pyridine and methylboronic acid derivatives can introduce the methyl group, but regioselectivity must be controlled using ligands like SPhos .
    Key Variables:
  • Temperature (higher temps favor radical bromination but risk decomposition).
  • Solvent polarity (THF or DMF enhances coupling efficiency).
  • Catalyst loading (0.5–2 mol% Pd avoids side reactions).

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy:
    • 1^1H NMR: Methyl protons appear as a singlet at δ 2.4–2.6 ppm; pyridine protons show splitting patterns dependent on substitution .
    • 19^{19}F NMR: Trifluoromethyl group resonates at δ -62 to -65 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+^+ at m/z 253.98 (calculated for C7_7H6_6BrF3_3N) .
  • Melting Point Analysis: Compare observed mp (e.g., 80–82°C) with literature values to detect impurities .

Q. How can researchers resolve contradictions in reported regioselectivity during functionalization?

Methodological Answer: Contradictions often arise from competing electronic effects (e.g., bromine’s inductive withdrawal vs. methyl’s steric hindrance). Strategies include:

  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and predict reactive sites .
  • Directed Metalation: Employ LDA (Lithium Diisopropylamide) at -78°C to direct deprotonation to the 4-position, followed by electrophilic quenching .
  • Isotopic Labeling: Track reaction pathways using 13^{13}C-labeled substrates to confirm regiochemical outcomes .

Q. What strategies mitigate thermal instability during high-temperature reactions?

Methodological Answer: The trifluoromethyl group introduces thermal sensitivity. Mitigation approaches:

  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 10 min at 150°C vs. 6 hrs conventionally) to minimize decomposition .
  • Protective Group Chemistry: Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl intermediates) .
  • Low-Boiling Solvents: Use dichloromethane or ethyl acetate to enable reflux at lower temperatures .

Q. How can researchers validate conflicting spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or IR spectra often stem from solvent effects or tautomerism. Validation steps:

  • Variable Temperature NMR: Monitor signal splitting in DMSO-d6_6 from 25°C to 80°C to detect dynamic processes .
  • X-Ray Crystallography: Resolve absolute configuration and confirm substituent positions (e.g., CCDC deposition) .
  • Cross-Validate with LC-MS: Correlate retention time with purity-adjusted spectral data .

Q. What are the implications of steric and electronic effects on nucleophilic aromatic substitution (SNAr)?

Methodological Answer: The electron-withdrawing trifluoromethyl and bromine groups activate the pyridine ring for SNAr but steric hindrance from the methyl group limits accessibility. Optimize by:

  • Ultrasound Activation: Enhance mixing and reduce reaction time for bulky nucleophiles .
  • Meta-Directing Catalysts: Use Cu(I) to steer substitution to the 5-position .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-4-methyl-3-(trifluoromethyl)pyridine

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